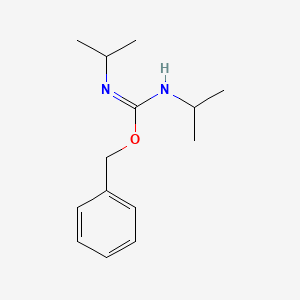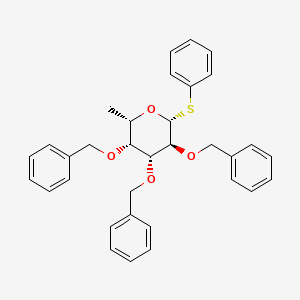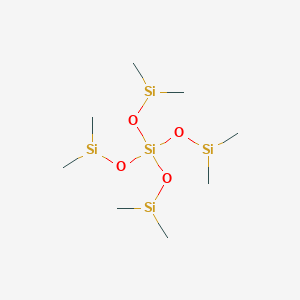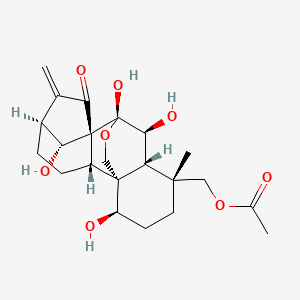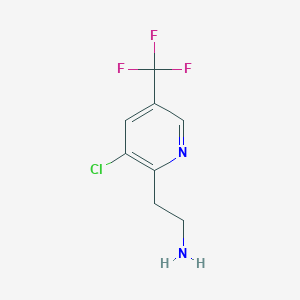
Alcesefoliside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alcesefoliside is a flavonol tetraglycoside, a type of flavonoid compound, commonly found in plants such as Prunus mume, Monteverdia ilicifolia, Vicia amurensis, Chenopodium quinoa, and Catharanthus roseus . This compound has been studied for its various biological activities, including anti-inflammatory, antioxidant, antitumor, and cytoprotective properties .
Mechanism of Action
Target of Action
Alcesefoliside is a flavonoid isolated from Astragalus monspessulanus . The primary targets of this compound are the antioxidant enzymes, including superoxide-dismutase, catalase, glutathione-peroxidase, glutathione reductase, and glutathione-S-transferase .
Mode of Action
This compound interacts with its targets by normalizing the activity of these antioxidant enzymes . It also reduces the formation of malondialdehyde (MDA), a biomarker of oxidative stress .
Biochemical Pathways
This compound affects the biochemical pathways related to oxidative stress. It reduces lipid peroxidation induced by iron sulphate/ascorbic acid in rat brain microsomes . This action leads to a decrease in the production of MDA and an increase in the levels of reduced glutathione .
Pharmacokinetics
It’s known that the compound is administered in vivo and has observable effects, suggesting it has sufficient bioavailability .
Result of Action
The action of this compound results in neuroprotective effects against carbon tetrachloride (CCl4)-induced brain toxicity in rats . It normalizes the activity of antioxidant enzymes and levels of MDA and reduced glutathione . These effects correlate with histopathological observations of the brain .
Action Environment
Environmental factors such as the presence of carbon tetrachloride (CCl4) can influence the action, efficacy, and stability of this compound . In the presence of CCl4, this compound demonstrates protective effects against induced oxidative stress .
Biochemical Analysis
Biochemical Properties
Alcesefoliside has been shown to interact with various enzymes and proteins in biochemical reactions. For instance, it has been found to have a protective effect against lipid peroxidation induced by iron sulphate/ascorbic acid in rat liver microsomes . This suggests that this compound may interact with enzymes involved in lipid metabolism and oxidative stress response.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. In particular, it has been shown to normalize the activity of antioxidant enzymes and reduce levels of malondialdehyde, a marker of oxidative stress, in brain tissue following carbon tetrachloride-induced damage . This suggests that this compound may influence cell function by modulating oxidative stress response pathways.
Molecular Mechanism
Its observed effects suggest that it may exert its effects at the molecular level by binding to and modulating the activity of enzymes involved in oxidative stress response and lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, treatment with this compound was found to normalize the activity of antioxidant enzymes and reduce levels of malondialdehyde in brain tissue over a period of 21 days .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at various dosages. For instance, in a study on rats, treatment with this compound at a dose of 10 mg/kg was found to have protective effects against carbon tetrachloride-induced liver damage .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with enzymes involved in oxidative stress response and lipid metabolism
Transport and Distribution
Its observed effects suggest that it may be transported to and accumulate in tissues such as the liver and brain where it exerts its protective effects .
Subcellular Localization
Its observed effects suggest that it may be localized to specific compartments or organelles involved in oxidative stress response and lipid metabolism .
Preparation Methods
Alcesefoliside can be isolated from the aerial parts of Astragalus monspessulanus subsp. monspessulanus . The isolation process involves the use of solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol . The compound is then purified using techniques like high-performance liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Alcesefoliside undergoes various chemical reactions, including oxidation and reduction. For instance, it has been shown to reduce the formation of malondialdehyde in microsomal incubation with iron sulphate and ascorbic acid . This indicates its potential antioxidant activity. The compound also interacts with enzymes such as superoxide-dismutase, catalase, glutathione-peroxidase, glutathione reductase, and glutathione-S-transferase .
Scientific Research Applications
Comparison with Similar Compounds
Alcesefoliside is similar to other flavonol tetraglycosides such as mauritianin, quercetin-3-β-robinobioside, cosmosine, apigenin-4’-O-glucoside, trifolin, and rutin . its unique combination of biological activities, including its potent cytoprotective and antioxidant properties, sets it apart from these compounds .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)47-8-17-21(40)25(44)30(53-32-27(46)24(43)20(39)10(2)49-32)33(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21-,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNBJSRIYRDSLB-MIORVHIISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary biological activity reported for alcesefoliside?
A1: this compound has demonstrated significant antioxidant and hepatoprotective properties. In vitro studies revealed its ability to reduce malondialdehyde (MDA) production induced by iron sulphate/ascorbic acid in rat liver microsomes. [] Similar protective effects were observed in vivo, where pre-treatment and curative treatment with this compound normalized antioxidant enzyme activity, reduced MDA levels, and restored reduced glutathione (GSH) levels in a rat model of carbon tetrachloride-induced liver damage. []
Q2: Besides hepatoprotection, are there other potential therapeutic benefits of this compound?
A2: Research suggests that this compound may offer neuroprotective benefits. Studies in rats have shown that pre-treatment with this compound can protect against carbon tetrachloride-induced brain injury. [] This protective effect is linked to the normalization of antioxidant enzyme activity and a reduction in oxidative stress markers. [] Additionally, this compound, in combination with another flavonoid, mauritianin, has been shown to influence the contractility of the basilar artery in vitro, suggesting potential applications in neurodegenerative disease therapies. []
Q3: What is the chemical structure of this compound?
A3: this compound is a flavonol triglycoside. Its structure consists of a quercetin aglycone with a tri-saccharide moiety attached at the 3-position. This tri-saccharide is composed of two rhamnose units and one galactose unit. [, ]
Q4: Where is this compound found naturally?
A4: this compound has been isolated from several plant species, notably within the Astragalus genus. It has been found in the overground parts of Astragalus monspessulanus [, ], Astragalus hamosus [, ], and Astragalus corniculatus []. Additionally, this compound was identified in the leaves of Rubus alceaefolius Poir for the first time. []
Q5: Are there any in vitro studies demonstrating the cytoprotective potential of this compound?
A5: Yes, this compound exhibited significant cytoprotective activity against t-BuOOH-induced oxidative stress in isolated rat hepatocytes. [] This protective effect was comparable to that of silymarin, a known hepatoprotective agent. []
Q6: Has the presence of this compound been investigated in other Astragalus species?
A6: Yes, researchers have explored the presence of this compound in various Astragalus species using advanced analytical techniques like UHPLC-HRESIMS. Studies have identified this compound in Astragalus glycyphylloides, Astragalus onobrychis var. chlorocarpus and Astragalus cicer for the first time. []
Q7: Are there any known analytical methods for detecting and quantifying this compound?
A7: Ultra-high performance liquid chromatography coupled with high-resolution electrospray ionization mass spectrometry (UHPLC-HRESIMS) has been successfully employed for both qualitative and quantitative analysis of this compound in plant extracts. [, , ] This technique allows for sensitive detection and accurate quantification of the compound.
Q8: What are the potential future directions for research on this compound?
A8: Future research could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

